2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole
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Overview
Description
2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole is a complex organic compound that features a cyclohexyl group, a piperazine ring, and a benzo[d]thiazole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole typically involves the reaction of 4,5-dimethylbenzo[d]thiazole with piperazine and cyclohexylmethanone. The reaction conditions often include the use of organic solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce secondary amines.
Scientific Research Applications
2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole involves its interaction with specific molecular targets. The benzo[d]thiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine: Shares a similar thiazole and piperazine structure.
Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone: Contains a piperazine ring and exhibits similar biological activities.
Uniqueness
2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
Properties
IUPAC Name |
cyclohexyl-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3OS/c1-14-8-9-17-18(15(14)2)21-20(25-17)23-12-10-22(11-13-23)19(24)16-6-4-3-5-7-16/h8-9,16H,3-7,10-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGHAIABEXANQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4CCCCC4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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